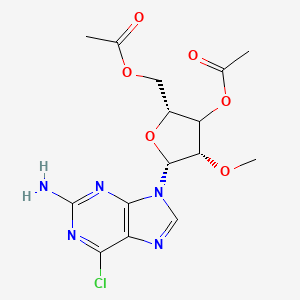

Euphohelioscopin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

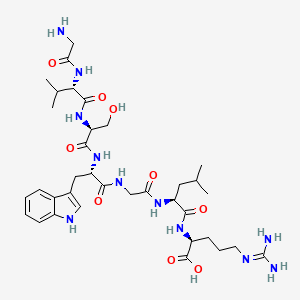

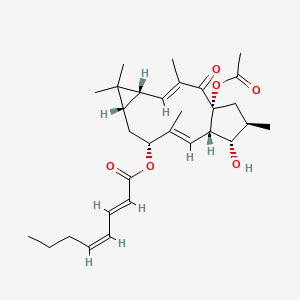

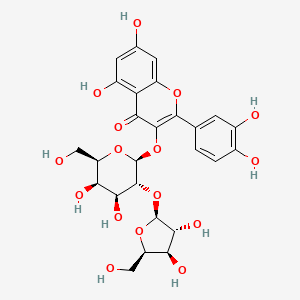

Euphohelioscopin A is a diterpenoid compound isolated from the plant Euphorbia helioscopia L.

Preparation Methods

Synthetic Routes and Reaction Conditions: Euphohelioscopin A can be isolated from Euphorbia helioscopia L. using chromatographic techniques such as normal phase silica gel, RP-18 silica gel, and Sephadex LH-20 column chromatography combined with recrystallization . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the isolation process from natural sources remains the primary method of obtaining this compound.

Industrial Production Methods: Currently, the primary method of obtaining this compound is through extraction and purification from Euphorbia helioscopia L. Industrial-scale production methods have not been widely reported, indicating that further research and development are needed to optimize large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Euphohelioscopin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It weakly inhibits P-glycoprotein-mediated efflux of mitoxantrone, indicating its potential involvement in transporter-mediated processes .

Common Reagents and Conditions: The specific reagents and conditions used in reactions involving this compound are not extensively detailed in the literature. its interactions with protein kinase C (PKC) suggest that it may participate in phosphorylation-related reactions .

Major Products Formed: The major products formed from reactions involving this compound are not well-documented. Further research is needed to elucidate the complete reaction pathways and products.

Scientific Research Applications

Euphohelioscopin A has several notable scientific research applications:

Hematopoietic Stem Cell Differentiation: this compound induces differentiation of hematopoietic stem cells into granulocyte and monocyte lineages by activating protein kinase C

Cancer Immunotherapy: this compound enhances natural killer cell-mediated lysis of tumor cells through GSDME-triggered pyroptosis, making it a promising candidate for natural killer cell-based cancer immunotherapy.

Pharmacological Research: this compound serves as a valuable tool for studying hematopoiesis and developing pharmacological agents for hematopoietic dysfunctions.

Mechanism of Action

Euphohelioscopin A exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to the differentiation of hematopoietic stem cells and the induction of macrophage differentiation. Additionally, this compound enhances natural killer cell-mediated lysis of tumor cells by promoting granzyme B-induced pyroptosis .

Comparison with Similar Compounds

Jatrophane Diterpenes: These compounds, like Euphohelioscopin A, are known for their ability to modulate P-glycoprotein activity.

Lathyrane Diterpenes: Similar to this compound, these diterpenes exhibit biological activities related to cell differentiation and transporter modulation.

Uniqueness: this compound is unique due to its dual role in inducing hematopoietic stem cell differentiation and enhancing natural killer cell-mediated antitumor immunity. Its specific activation of protein kinase C sets it apart from other diterpenes with similar biological activities .

Properties

Molecular Formula |

C30H42O6 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(1R,3E,5R,7S,9R,10E,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate |

InChI |

InChI=1S/C30H42O6/c1-8-9-10-11-12-13-26(32)35-25-16-23-22(29(23,6)7)15-19(3)28(34)30(36-21(5)31)17-20(4)27(33)24(30)14-18(25)2/h10-15,20,22-25,27,33H,8-9,16-17H2,1-7H3/b11-10-,13-12+,18-14+,19-15+/t20-,22-,23+,24+,25-,27+,30-/m1/s1 |

InChI Key |

LVWCGFQTAFKQBI-DWBQKEMDSA-N |

Isomeric SMILES |

CCC/C=C\C=C\C(=O)O[C@@H]\1C[C@H]2[C@H](C2(C)C)/C=C(/C(=O)[C@]3(C[C@H]([C@@H]([C@@H]3/C=C1\C)O)C)OC(=O)C)\C |

Canonical SMILES |

CCCC=CC=CC(=O)OC1CC2C(C2(C)C)C=C(C(=O)C3(CC(C(C3C=C1C)O)C)OC(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

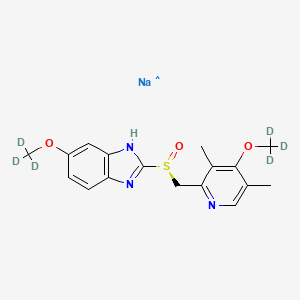

![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

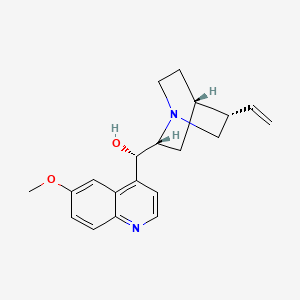

![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)